MFCD18315816
Description
MFCD18315816 is a halogenated heterocyclic compound hypothesized to belong to the pyrrolo-triazine or pyrazole-pyridine family, based on structural analogs documented in the literature. These analogs typically exhibit moderate solubility, bioactivity in enzyme inhibition, and synthetic versatility, making them relevant to pharmaceutical and materials science research.
Properties
IUPAC Name |
3-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-3-2-8(6-12(13)14(16,17)18)9-4-10(15)7-11(19)5-9/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXISYXLKFFOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686190 | |
| Record name | 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-28-9 | |
| Record name | 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315816 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation, followed by purification.
Step 3: Final reaction to obtain this compound, often requiring [specific catalysts] and [temperature/pressure conditions].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Continuous flow reactors: for efficient and consistent production.
Automated systems: to monitor and control reaction parameters.
Purification processes: such as crystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
MFCD18315816 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized products].
Reduction: Can be reduced using [reducing agents] to yield [reduced products].
Substitution: Participates in substitution reactions with [specific reagents], leading to [substituted products].
Common Reagents and Conditions
Oxidation: Requires [oxidizing agents] such as [example] under [temperature/pressure conditions].
Reduction: Utilizes [reducing agents] like [example] in [solvent] at [temperature].
Substitution: Involves [reagents] such as [example] in [solvent] at [temperature].
Major Products
The major products formed from these reactions include [specific products], which are valuable intermediates in further chemical synthesis.
Scientific Research Applications
MFCD18315816 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism of action of MFCD18315816 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific receptors]: and modulating their activity.
Inhibiting [specific enzymes]: , leading to changes in [biochemical pathways].
Activating [specific signaling pathways]: , resulting in [biological effects].
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Analogs
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound (hypothetical) | Pyrrolo-triazine | Cl, N-methyl | Chlorine, amine |
| CAS 918538-05-3 | Pyrrolo[1,2-f][1,2,4]triazine | 2,4-dichloro | Triazine, pyrrole |
| CAS 1533-03-5 | Trifluoromethyl ketone | CF₃, aryl | Ketone, fluoroalkyl |
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